(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Beschreibung
This compound is a structurally intricate heterocyclic molecule featuring a fused benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine core. Key structural elements include:
- Methano bridge (5,11-methano): Introduces rigidity into the fused bicyclic system, reducing conformational flexibility .
- Furan-3-ylmethylene substituent: A (Z)-configured exocyclic double bond linking the furan moiety, which may influence electronic properties and intermolecular interactions .
- Methyl ester group: Enhances solubility in organic solvents and modulates reactivity .
The Z-configuration likely arises from stereoselective synthesis or thermodynamic control during cyclization.
Eigenschaften
IUPAC Name |
methyl (13Z)-13-(furan-3-ylmethylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-20-15(18(24)25-2)16(12-5-3-4-6-13(12)27-20)22-17(23)14(28-19(22)21-20)9-11-7-8-26-10-11/h3-10,15-16H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHKJOMLCKTAGP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=COC=C5)SC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=COC=C5)/SC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₉H₁₈N₂O₃S, and it has a molecular weight of approximately 354.43 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole and related compounds often possess significant antimicrobial properties. For instance, compounds similar to (Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
2. Antitumor Activity
Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that (Z)-methyl 2-(furan-3-ylmethylene)-5-methyl could potentially be developed as an antitumor agent.
3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .
The biological activities of (Z)-methyl 2-(furan-3-ylmethylene)-5-methyl can be attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic processes or pathogen survival. For example, it could inhibit bacterial enzymes critical for cell wall synthesis .
2. Receptor Modulation
There is evidence suggesting that compounds with similar structures can modulate receptor activity in human cells, potentially affecting pathways related to pain and inflammation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to (Z)-methyl 2-(furan-3-ylmethylene)-5-methyl:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition against E. coli and S. aureus at low concentrations. |
| Study B | Antitumor | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Anti-inflammatory | Reduced cytokine levels in vitro by up to 50% when tested against TNF-alpha stimulation. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related heterocycles from the evidence:
Key Observations
Complexity and Rigidity: The target compound’s methano bridge imposes greater conformational rigidity compared to non-bridged analogs like 11a and 12. This may reduce solubility but enhance thermal stability . In contrast, methylofuran () exhibits flexibility due to glutamic acid side chains, enabling biological function in redox reactions .
The methyl ester in the target compound may be introduced via esterification, analogous to methods for cyano groups in 11a/b .
Spectroscopic Properties :
- IR : The target compound’s carbonyl stretches (ester C=O at ~1700 cm⁻¹, oxo group at ~1650 cm⁻¹) align with those in 11a (1718 cm⁻¹ for C=O) .
- NMR : The furan protons (δ 6.5–7.5 ppm) and exocyclic =CH (δ ~7.9–8.0 ppm) in 11a/b provide a reference for the target compound’s spectral assignments .
Methylofuran’s role in microbial metabolism highlights the importance of furan motifs in bioactive molecules .
Conformational and Crystallographic Considerations
- The methano bridge restricts puckering in the target compound, contrasting with the more flexible pyrimidoquinazoline in 12. This rigidity may favor specific crystal-packing motifs, as seen in hydrogen-bonded networks of related heterocycles .
- ’s puckering coordinates could quantify the target’s ring distortion, likely showing lower amplitude than non-bridged systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- The compound’s synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Methylene insertion : Use of active chloromethylene compounds (e.g., ethyl bromoacetate) under reflux with sodium acetate in ethanol to form fused thiazole or oxadiazole rings .
- Cyclization : Employing hydrazonoyl halides or thiocarboxanilides in DMF with sodium hydride to assemble the methanobenzo-thiazolo-oxadiazocine core .
- Stereochemical control : The (Z)-configuration at the methylene group requires careful monitoring of reaction temperature (<80°C) and solvent polarity (e.g., toluene) to prevent isomerization .
- Characterization should include ¹H/¹³C NMR to confirm regiochemistry and X-ray crystallography to validate the fused bicyclic structure .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Spectroscopic validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±1 ppm) and IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C=S, ~1250 cm⁻¹) functional groups .
- Chromatographic purity : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥98% purity, critical for biological assays .
- Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions, which may affect solubility and stability .
Q. What preliminary biological screening approaches are suitable for evaluating this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .
- Enzyme inhibition : Target 14-α-demethylase (CYP51, PDB: 3LD6) via molecular docking to predict antifungal activity. A docking score ≤-8 kcal/mol suggests high binding affinity .
- Cytotoxicity screening : Test against human fibroblasts (e.g., NIH/3T3) using MTT assays to establish selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation without compromising stereochemical fidelity?
- Solvent optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and reduce byproducts in cyclization steps .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity in furan-methylene coupling .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., hydrazonoyl halide reactions) to maintain temperature control and scalability .
Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?
- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess ligand-protein binding stability. A root-mean-square deviation (RMSD) >2 Å indicates poor target engagement despite favorable docking scores .
- Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., furan ring hydroxylation) that may reduce efficacy in vitro .
- Membrane permeability : Measure logP values (e.g., shake-flask method) to evaluate cellular uptake limitations. A logP >3 may correlate with poor aqueous solubility .
Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicological impacts?
- Abiotic degradation : Conduct photolysis studies under simulated sunlight (λ >290 nm) to quantify half-life in aqueous systems. A t₁/₂ <24 h suggests rapid degradation .
- Biotic transformation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., carboxylate hydrolysis products) over 30 days .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), with EC₅₀ values <1 mg/L indicating high environmental risk .
Methodological Considerations
Q. How can molecular docking be leveraged to design derivatives with enhanced target specificity?
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with CYP51 Tyr118) using Glide XP docking. Modify the furan-3-ylmethylene group to enhance π-π stacking with Phe255 .
- Free-energy calculations : Apply MM-GBSA to rank derivatives by binding energy (ΔG < -40 kcal/mol correlates with nM affinity) .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- NOESY experiments : Detect through-space correlations between the methylene proton (δ 6.8 ppm) and the thiazolo ring to confirm (Z)-stereochemistry .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbon shifts in complex NMR spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
